molecular formula C14H15ClN2O4S B3010959 4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide CAS No. 941907-53-5

4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide

Cat. No.: B3010959
CAS No.: 941907-53-5
M. Wt: 342.79
InChI Key: NZRRJUSAQBLREY-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide is a useful research compound. Its molecular formula is C14H15ClN2O4S and its molecular weight is 342.79. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Tetrazole derivatives, including compounds structurally related to "4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide," have been analyzed for their crystal structures. These analyses reveal insights into their molecular orientation, interactions, and potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Antiviral Activity

Research on thiadiazole sulfonamides, closely related to the chemical structure of interest, has shown that certain derivatives possess antiviral activities, specifically against the tobacco mosaic virus (Chen et al., 2010).

Alzheimer’s Disease Treatment

Compounds structurally similar to "this compound" have been synthesized and evaluated as potential drug candidates for the treatment of Alzheimer’s disease. These compounds have shown enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease therapy (Rehman et al., 2018).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S/c1-10-9-13(17-21-10)16-14(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRRJUSAQBLREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.